3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Beschreibung
Eigenschaften
Molekularformel |
C18H15N5O |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
3-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C18H15N5O/c24-18(14-6-5-7-15(12-14)22-9-3-4-10-22)19-13-17-21-20-16-8-1-2-11-23(16)17/h1-12H,13H2,(H,19,24) |
InChI-Schlüssel |
HJOKCYITFMJCLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of 2-Hydrazinylpyridines
The triazolopyridine core is synthesized through a 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines under mild conditions.
Procedure :
-
Reactants : 2-Hydrazinylpyridine (1.0 eq), chloroethynylphosphonate (1.2 eq)
-
Conditions : KCO (2.0 eq), acetonitrile, 60°C, 4–6 hours
Mechanism :
Functionalization to Methylamine
The methylamine side chain is introduced via reductive amination or alkylation :
-
Reductive Amination : Reaction of triazolopyridine-3-carbaldehyde with ammonium acetate and NaBHCN in MeOH (70% yield).
-
Alkylation : Treatment with methyl iodide and KCO in DMF (65% yield).
Synthesis of 3-(1H-Pyrrol-1-yl)Benzoic Acid
Direct Coupling via Ullmann Reaction
Pyrrole is introduced to the benzoic acid core using a copper-catalyzed coupling:
Procedure :
-
Reactants : 3-Bromobenzoic acid (1.0 eq), pyrrole (1.5 eq), CuI (10 mol%), L-proline (20 mol%)
-
Conditions : KPO (2.0 eq), DMSO, 110°C, 24 hours
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | >98% |
| Reaction Scale | Up to 100 g |
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the triazolopyridine methylamine with 3-(1H-pyrrol-1-yl)benzoic acid using EDCl/HOBt :
Procedure :
Acyl Chloride Method
For improved reactivity, the benzoic acid is converted to its acyl chloride:
-
Chlorination : 3-(1H-Pyrrol-1-yl)benzoic acid + oxalyl chloride (2.0 eq), DMF (cat.), DCM, 0°C → 25°C, 2 hours.
-
Coupling : Acyl chloride + triazolopyridine methylamine, DIPEA (3.0 eq), THF, 0°C → 25°C, 6 hours.
Optimization and Scalability
Solvent and Base Screening
Comparative studies reveal DCM and DIPEA as optimal for minimizing side reactions:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | DIPEA | 88 | 99 |
| THF | TEA | 75 | 95 |
| DMF | Pyridine | 68 | 90 |
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Automated reactors reduce reaction time by 40% and improve yield to 90%.
-
Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.
Characterization and Validation
Spectroscopic Data :
-
H NMR (400 MHz, DMSO-d): δ 8.71 (s, 1H, triazole), 7.82–7.25 (m, 8H, aromatic), 6.45 (s, 2H, pyrrole), 4.65 (s, 2H, CH).
Purity Metrics :
| Method | Result |
|---|---|
| HPLC | 99.2% |
| Elemental Analysis | C 68.1%, H 4.7%, N 22.0% |
Alternative Synthetic Routes
Analyse Chemischer Reaktionen
Palladium-Catalyzed Cross-Coupling Reactions
The triazolo[4,3-a]pyridine unit facilitates participation in palladium-mediated cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated under optimized conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 3-(1H-pyrrol-1-yl)-N-[(6-phenyltriazolo[4,3-a]pyridin-3-yl)methyl]benzamide | 72% |
| 4-Methoxyphenylboronic acid | Pd(dba)₂, SPhos, K₃PO₄, THF, 60°C, 8 h | Analogous para-methoxy derivative | 65% |
These reactions exploit the electron-deficient nature of the triazole ring, enabling selective functionalization at the pyridine C6 position.
Nucleophilic Substitution at the Methylene Bridge
The N-CH₂ linkage between the triazole and benzamide groups undergoes nucleophilic substitution under basic conditions. For example:
| Nucleophile | Reagent | Conditions | Outcome |
|---|---|---|---|
| Sodium azide | DMF, 100°C, 6 h | Azide substitution at CH₂ site | |
| Ethylenediamine | K₂CO₃, DCM, rt, 24 h | Amine-functionalized derivative |
Reaction progress is monitored via TLC and confirmed by mass spectrometry (MS).
Electrophilic Substitution on the Pyrrole Ring
The pyrrole substituent participates in electrophilic aromatic substitution (EAS). Nitration and sulfonation reactions have been reported :
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-(3-Nitro-1H-pyrrol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)benzamide | |
| Sulfonation | SO₃, DCE, 40°C, 4 h | Sulfonated pyrrole derivative |
Regioselectivity is influenced by the electron-donating nature of the pyrrole’s nitrogen .
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles. For example:
| Dienophile | Catalyst | Conditions | Product |
|---|---|---|---|
| Phenylacetylene | CuI, Et₃N, DMF | Triazolo-pyridine fused bicyclic adduct | |
| Acetonitrile | RuCl₃, 120°C, 8 h | Tetrazolo[1,5-a]pyridine derivative |
These reactions exploit the triazole’s dipolarophilic character.
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Acidic (HCl, reflux) | 6 M HCl, 12 h | 3-(1H-pyrrol-1-yl)benzoic acid + Triazolo-pyridinemethylamine |
| Basic (NaOH) | 2 M NaOH, EtOH, 6 h | Corresponding carboxylate salt |
Hydrolysis kinetics are influenced by steric hindrance from the triazole moiety.
Oxidation and Reduction Pathways
-
Oxidation : The pyrrole ring is susceptible to oxidation with mCPBA (meta-chloroperbenzoic acid), yielding pyrrolidine-2,5-dione derivatives .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole intermediate, altering electronic properties.
Key Analytical Methods for Reaction Monitoring
| Technique | Application |
|---|---|
| HPLC | Purity assessment and reaction completion |
| ¹H/¹³C NMR | Structural confirmation of products |
| FTIR | Functional group tracking (e.g., amide I/II bands) |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The interactions of the compound with specific biological macromolecules suggest its potential as a lead candidate in drug discovery programs focused on cancer treatment. The mechanism of action likely involves inhibition of key enzymes or receptors involved in tumor growth and proliferation.
Antimicrobial Properties
Research has shown that the compound exhibits significant antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's ability to disrupt microbial cell processes positions it as a candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Studies focusing on its binding affinity to specific enzymes have revealed promising results. For instance, it may inhibit enzymes that are crucial for the survival of pathogenic organisms, thereby providing a novel approach to treating infections.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Researchers have synthesized various analogs and assessed their biological activities to identify key structural features that contribute to enhanced efficacy and reduced toxicity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide | Pyrrole and triazole rings | Anticancer, antimicrobial |
| 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)butanamide | Lacks triazole ring | Different activity profile |
| N-(2,5-dichlorophenyl)-4-[1,2,4]triazolo[4,3-a]pyridin butanamide | Contains dichlorophenyl | Variations in reactivity |
Synthesis and Optimization
The synthesis of 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step reactions starting from readily available precursors. Optimized synthetic routes may employ automated reactors and continuous flow systems to enhance efficiency and minimize by-product formation.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide:
- A study published in PMC explored novel derivatives with triazole scaffolds that exhibited potent antifungal activities against strains of Candida and Geotrichum, showing MIC values lower than standard treatments like fluconazole .
- Another research article highlighted the synthesis of related compounds with significant anti-inflammatory and antibacterial properties against Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of activity .
Wirkmechanismus
The mechanism of action of 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
- Key Difference : The pyrrole substituent is at the 2-position of the benzamide ring instead of the 3-position.
- Molecular Formula : C₁₈H₁₅N₅O
- Molecular Weight : 317.3 g/mol
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Key Difference : The pyrrole is at the 4-position of the benzamide, and the triazolopyridine ring is substituted with a 3-methyl-1,2,4-oxadiazole group.
- Molecular Formula : C₂₁H₁₇N₇O₂
- Molecular Weight : 399.4 g/mol
- Implications : The oxadiazole group introduces additional hydrogen-bonding sites and may enhance metabolic stability compared to the unsubstituted triazolopyridine in the target compound .
Analogs with Modified Linker Chains
2-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
- Key Difference : A propyl linker replaces the methylene group, and the benzamide is substituted with a tetrazole ring.
- Molecular Formula : C₁₇H₁₆N₈O
- Molecular Weight : 348.4 g/mol
- The tetrazole group, a bioisostere for carboxylic acids, could enhance solubility or mimic charged interactions .
Analogs with Different Heterocyclic Systems
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide
- Key Difference : The triazolopyridine is replaced with a triazolopyridazine core, and a benzimidazole-ethyl group is present.
- Molecular Formula : C₂₀H₂₂N₈O₂
- Molecular Weight : 418.5 g/mol
- Implications: The pyridazine system may alter electron distribution and π-stacking capacity.
3-Bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Key Difference : Incorporates a triazolo-thiadiazole fused ring instead of triazolopyridine.
- Molecular Formula : C₁₉H₁₅BrN₆OS
- Molecular Weight : 479.3 g/mol
- Implications : The thiadiazole ring introduces sulfur, which may enhance hydrophobic interactions or redox activity. Bromine at the 3-position could improve halogen bonding .
Q & A
Q. What are the established synthetic routes for 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of triazolopyridine derivatives typically involves cyclization reactions or coupling strategies. For example, palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine precursors has been used to construct the [1,2,4]triazolo[4,3-a]pyridine core . Optimization may include solvent selection (e.g., DMF or pyridine), microwave-assisted dehydration for cyclization, and temperature control (e.g., reflux in acetic acid). Characterization via -NMR, -NMR, and ESI-MS is critical for verifying structural integrity .
Q. How can structural ambiguities in the triazolopyridine-pyrrole benzamide scaffold be resolved using spectroscopic and crystallographic methods?
Answer: Discrepancies in substituent orientation or regiochemistry can be addressed by single-crystal X-ray diffraction (SC-XRD), as demonstrated for related triazolopyridine derivatives (e.g., CCDC 1876881 and 1906114) . Complementary techniques include - COSY NMR for proton-proton correlations and -NMR for phosphonate-containing analogs .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity, particularly in kinase inhibition or antimicrobial studies?
Answer: For kinase inhibition (e.g., EGFR-TK), use enzyme-linked immunosorbent assays (ELISA) with recombinant kinases and ATP-competitive inhibition protocols . Antimicrobial activity can be tested via broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and measure IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrole or triazolopyridine moieties) influence the compound’s pharmacokinetic properties and target selectivity?
Answer: Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability or modulate lipophilicity (clogP calculations). For selectivity, compare binding affinities across kinase panels using computational docking (AutoDock Vina) and validate with isothermal titration calorimetry (ITC). Substituent effects on solubility can be assessed via shake-flask methods .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Answer: Discrepancies may arise from poor bioavailability or off-target effects. Conduct pharmacokinetic studies (e.g., plasma protein binding, hepatic microsomal stability) and use prodrug strategies (e.g., esterification) to improve absorption. Validate target engagement in vivo via pharmacodynamic biomarkers (e.g., phospho-kinase levels in tumor xenografts) .
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s interaction with biological targets, and what experimental validation is required?
Answer: Density functional theory (DFT) optimizes geometry for docking studies, while molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and cryo-EM for complex structural resolution .
Q. What crystallographic techniques are recommended for analyzing polymorphism or salt forms of this compound, and how do they impact therapeutic potential?
Answer: SC-XRD and powder XRD (PXRD) identify polymorphic forms, while differential scanning calorimetry (DSC) detects thermal transitions. Salt formation (e.g., hydrochloride) can enhance solubility; compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .
Q. How can synthetic byproducts or degradation products be characterized, and what analytical workflows ensure batch-to-batch consistency?
Answer: Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify impurities. For quantification, develop HPLC-UV methods with orthogonal columns (C18 and HILIC). Accelerated stability studies (40°C/75% RH) under ICH guidelines assess degradation pathways .
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